6-bromo-2-methoxy-3-methylQuinoline
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Overview
Description
6-Bromo-2-methoxy-3-methylQuinoline is a quinoline derivative with the molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 2nd position, and a methyl group at the 3rd position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methoxy-3-methylQuinoline typically involves the bromination of 2-methoxy-3-methylquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-methoxy-3-methylQuinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinoline derivatives with different functional groups.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, thiols, or amines in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Bromo-2-methoxy-3-methylQuinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimalarial and anticancer drugs.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methoxy-3-methylQuinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity . The compound may also interfere with cellular pathways, affecting processes like DNA replication and protein synthesis .
Comparison with Similar Compounds
6-Bromo-2-methylquinoline: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
6-Bromo-3-methylquinoline: Similar structure but without the methoxy group at the 2nd position.
6-Bromo-2-methoxyquinoline: Lacks the methyl group at the 3rd position, which may influence its pharmacological properties.
Uniqueness: 6-Bromo-2-methoxy-3-methylQuinoline is unique due to the presence of both the methoxy and methyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
6-bromo-2-methoxy-3-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-7-5-8-6-9(12)3-4-10(8)13-11(7)14-2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQDVTCOIFPFOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)Br)N=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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